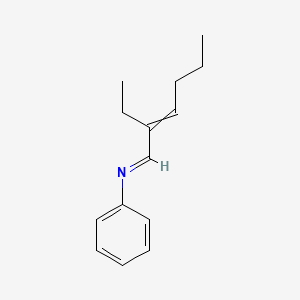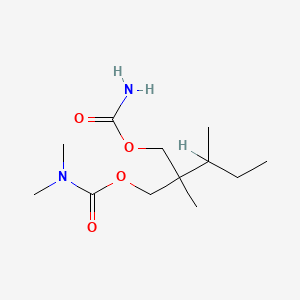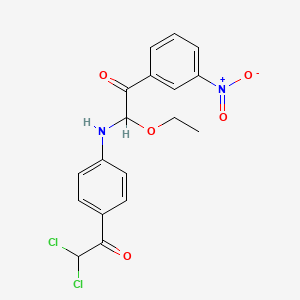
1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a phenyl group attached to an ethanedione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione can be achieved through several synthetic routes. One common method involves the condensation of 6-methylpyridine-2-carbaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. For example, the synthesis can begin with the preparation of 6-methylpyridine-2-carbaldehyde, followed by its reaction with benzoyl chloride to form the desired product. The process may include steps such as distillation, crystallization, and chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanedione moiety to an ethylene glycol derivative.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Ethylene glycol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline: Similar in structure but contains an oxazole ring.
1-(6-Methylpyridin-2-yl)ethan-1-one: Lacks the phenyl group and ethanedione moiety.
2-(6-Methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone: Contains a quinoline ring instead of a phenyl group .
Uniqueness
1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione is unique due to its combination of a pyridine ring with a phenyl-substituted ethanedione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
27049-13-4 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1-(6-methylpyridin-2-yl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H11NO2/c1-10-6-5-9-12(15-10)14(17)13(16)11-7-3-2-4-8-11/h2-9H,1H3 |
Clé InChI |
BGAXKFXEVJHERT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C(=O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


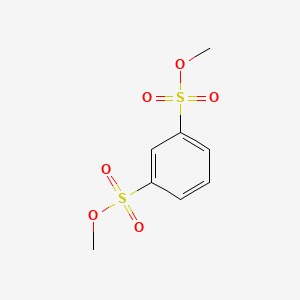

phosphanium bromide](/img/structure/B14692895.png)
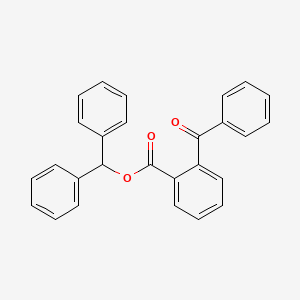
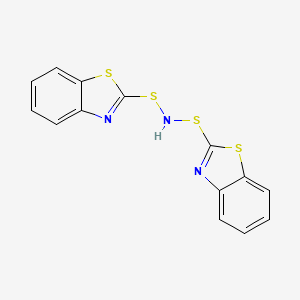
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)
![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)


